2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-11(2)9-18-15(21)10-20-16(22)8-7-14(19-20)12-3-5-13(17)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTOTUGHYUZSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazinyl ring, introduction of the fluorophenyl group, and attachment of the isobutylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The fluorophenyl group can participate in substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and their implications:
Key Observations :
- Halogen Effects : Fluorine’s electron-withdrawing nature may improve binding affinity compared to chlorine or bromine, which are bulkier and more lipophilic .
- N-Substituents : The isobutyl group in the target compound offers a balance between lipophilicity and steric effects, unlike aromatic substituents (e.g., 4-ethylphenyl) that may hinder target access .
Physicochemical Properties
- Solubility : Methoxy-containing analogs (e.g., 2-methoxyphenyl derivatives) exhibit higher aqueous solubility due to polar interactions, whereas halogenated analogs (e.g., 4-chlorophenyl) are more lipophilic .
- Stability : The target compound’s acetamide group is less prone to oxidation than thiazole or indole-containing derivatives, which may degrade under oxidative conditions .
Q & A
Basic: What are the critical synthetic steps and reaction parameters for synthesizing 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide?
The synthesis involves:
- Step 1: Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or via condensation reactions under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
- Step 2: Introduction of the 4-fluorophenyl group through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) .
- Step 3: Acetamide side-chain attachment via alkylation or amide bond formation using isobutylamine .
Optimization Parameters: - Solvents: Ethanol or acetic acid for polar intermediates; DMF for coupling reactions .
- Catalysts: Acidic conditions (HCl) for cyclization; palladium catalysts for cross-coupling .
- Temperature: 60–100°C for cyclization; room temperature for amide coupling .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., distinguishing pyridazinone protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (±1 ppm accuracy) .
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and UV visualization .
- HPLC: Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Advanced: How do structural modifications influence biological activity, and what methodologies support SAR studies?
Key Substituent Effects:
- 4-Fluorophenyl Group: Enhances lipophilicity and target binding (e.g., HDAC inhibition) .
- N-Isobutylacetamide: Modulates solubility and pharmacokinetics (e.g., CNS penetration for anticonvulsant activity) .
Methodologies for SAR: - In Vitro Assays: Test derivatives against target enzymes (e.g., HDAC inhibition assays) .
- Molecular Docking: Predict binding interactions with receptors like CXCR3 or HDAC isoforms .
- Comparative Analysis: Benchmark activity against analogs (e.g., BD103/BD064 for CXCR3 modulation) .
Advanced: How can contradictory efficacy data across biological assays be resolved?
Potential Causes:
- Assay variability (e.g., cell line differences in anticancer studies) .
- Off-target effects (e.g., unintended kinase inhibition) .
Resolution Strategies: - Standardized Protocols: Use identical cell lines (e.g., HT-29 for cytotoxicity) and assay conditions .
- Counter-Screening: Test against unrelated targets (e.g., kinase panels) to rule out off-target activity .
- Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves to compare potency across studies .
Advanced: What mechanisms underpin the compound’s anticancer or anticonvulsant effects, and how are they validated?
Proposed Mechanisms:
- Anticancer: HDAC inhibition leading to histone hyperacetylation and apoptosis .
- Anticonvulsant: Modulation of GABAergic signaling or sodium channel blockade .
Validation Methods: - Enzyme Activity Assays: Measure HDAC inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
- Electrophysiology: Patch-clamp studies to assess ion channel modulation .
- Gene Knockdown: siRNA silencing of HDAC isoforms to confirm target specificity .
Basic: What are the best practices for compound storage and stability assessment?
- Storage: –20°C in anhydrous DMSO (≤10 mM) to prevent hydrolysis .
- Stability Tests:
Advanced: How should in vitro/in vivo pharmacokinetic and toxicity studies be designed?
- In Vitro PK:
- In Vivo Toxicity:
- Acute Toxicity: Dose escalation in rodents (OECD 423 guidelines) .
- Genotoxicity: Ames test for mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
